molecular formula C24H20FNO4S B2630697 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866726-20-7

3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2630697
CAS No.: 866726-20-7
M. Wt: 437.49
InChI Key: XRKCZDGDNUAFTA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, an ethoxy group, and a fluorophenylmethyl group attached to a dihydroquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of benzenesulfonyl chloride with an appropriate quinoline derivative under basic conditions to introduce the benzenesulfonyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

Scientific Research Applications

3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The fluorophenylmethyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity and potential as an enzyme inhibitor, while the fluorophenylmethyl group improves its binding affinity to specific receptors. The quinoline core provides a rigid and planar structure, contributing to its stability and potential therapeutic applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-2-30-19-12-13-22-21(14-19)24(27)23(31(28,29)20-6-4-3-5-7-20)16-26(22)15-17-8-10-18(25)11-9-17/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKCZDGDNUAFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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